2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-7-9-22-12-14(21-18(22)10-13)6-8-20-19(23)16-5-4-15(24-2)11-17(16)25-3/h4-5,7,9-12H,6,8H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWOSMVTEAZGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide belongs to the class of imidazo[1,2-a]pyridines. This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators. Therefore, the primary targets of this compound could be CDKs, calcium channels, and GABA A receptors.
Biological Activity
2,4-Dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a compound belonging to the class of substituted imidazo[1,2-a]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The imidazo[1,2-a]pyridine moiety is known for its diverse biological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 3,4-dimethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
- Molecular Formula : C19H21N3O3
- Molecular Weight : 337.39 g/mol
The compound features a benzamide core substituted with methoxy groups and an imidazo[1,2-a]pyridine side chain, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cyclin-dependent Kinase (CDK) Inhibition : Similar compounds have been shown to inhibit CDKs, which play a vital role in cell cycle regulation. By inhibiting these kinases, the compound may induce cell cycle arrest in cancer cells.
- Calcium Channel Modulation : The compound may also act as a calcium channel blocker, influencing neuronal excitability and muscle contraction.
- GABA Receptor Modulation : It potentially modulates GABA_A receptors, affecting inhibitory neurotransmission in the central nervous system.
Biological Activity Overview
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells through CDK inhibition and other pathways. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anti-inflammatory | Potentially reduces inflammation through modulation of immune responses. |
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Anticancer Activity :
- Antimicrobial Properties :
-
Neuropharmacological Effects :
- Compounds with similar structures were evaluated for their effects on GABA_A receptor modulation, showing potential as anxiolytic agents .
Comparison with Similar Compounds
Compound A : N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide
- Structure : The imidazo[1,2-a]pyridine core is substituted with a thiophene group at position 2 and a benzamide at position 3.
- Key Differences : Replaces the ethyl-linked dimethoxybenzamide with a direct benzamide-thiophene substitution.
Compound B : 2-Methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
- Structure : A methylbenzamide group is attached to a phenyl ring linked to the imidazo[1,2-a]pyridine core.
- Key Differences : Lacks the ethyl spacer and methoxy substituents, resulting in a more rigid and hydrophobic structure.
Compound C : N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide
- Structure : Features a trifluoromethylbenzamide group directly attached to the imidazo[1,2-a]pyridine core.
- Key Differences : The electron-withdrawing CF₃ group increases metabolic stability but may reduce hydrogen-bonding capacity.
Compound D : (7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
- Structure : A simple hydroxymethyl substituent at position 2 of the imidazo[1,2-a]pyridine core.
- Key Differences : Absence of the benzamide group and ethyl spacer simplifies the structure.
- Implications : Lower molecular weight (162.19 g/mol vs. target’s ~365 g/mol) and increased hydrophilicity due to the hydroxyl group.
Data Table: Structural and Physicochemical Comparison
Research Findings and Trends
- Solubility: The 2,4-dimethoxybenzamide group in the target compound likely enhances aqueous solubility compared to non-polar analogs like Compound B .
- Binding Affinity : Ethyl spacers (as in the target) may improve binding kinetics by allowing conformational adjustments, whereas rigid structures (e.g., Compound B) could limit target engagement .
- Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in Compound C) increase resistance to oxidative metabolism, whereas methoxy groups (target) may undergo demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
